molecular formula C11H11NO2 B8657447 2-(4-Phenyloxazol-5-yl)ethanol CAS No. 89150-00-5

2-(4-Phenyloxazol-5-yl)ethanol

Cat. No.: B8657447
CAS No.: 89150-00-5
M. Wt: 189.21 g/mol
InChI Key: HUBNWLCTGNYTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenyloxazol-5-yl)ethanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

  • Building Block : 2-(4-Phenyloxazol-5-yl)ethanol serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic chemistry.
  • Reagent in Reactions : The compound is utilized as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Properties

  • Research Findings : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, a minimum inhibitory concentration (MIC) assay demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

  • Case Studies : Recent research has explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Cancer Cell LineIC50 (µM)
MCF-715
HCT-11620

Medical Applications

Therapeutic Potential

  • Investigations : The bioactive properties of this compound have led to investigations into its potential as a therapeutic agent. Research has focused on its role in treating metabolic disorders, particularly due to its effects on lipid metabolism and glucose regulation.

Industrial Applications

Polymer Production

  • Use in Industry : This compound is also employed in the production of polymers and dyes, leveraging its chemical properties to enhance material performance. Its versatility makes it suitable for various industrial applications.

Properties

CAS No.

89150-00-5

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(4-phenyl-1,3-oxazol-5-yl)ethanol

InChI

InChI=1S/C11H11NO2/c13-7-6-10-11(12-8-14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2

InChI Key

HUBNWLCTGNYTAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=N2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2N Sodium hydroxide (40 ml) was added to a solution of 5-(2-formyloxyethyl)-4-phenyloxazole (12.9 g) in ethanol (40 ml). The mixture was stirred for 30 minutes, then diluted with water (80 ml) and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off to give 10.0 g (97.3%) of 5-(2-hydroxyethyl)-4-phenyloxazole as an oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
5-(2-formyloxyethyl)-4-phenyloxazole
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

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